Brilanestrant, also known by its chemical name GDC-0810, was developed as part of a new generation of SERDs aimed at improving treatment outcomes for patients with advanced breast cancer. It falls under the category of small molecule drugs and has been evaluated in various clinical trials, particularly focusing on its efficacy compared to existing treatments such as fulvestrant .
The synthesis of Brilanestrant involves several organic chemistry techniques, including multi-step synthetic pathways that typically start from readily available precursors. The specific synthetic route has not been extensively detailed in the literature, but it generally encompasses:
The precise methodologies may vary based on research protocols and optimization studies aimed at enhancing yield and purity .
Brilanestrant has a complex molecular structure characterized by the following formula:
The structural analysis indicates that Brilanestrant contains a heteroaryl moiety, which is crucial for its binding affinity to the estrogen receptor. The presence of chlorine and fluorine atoms contributes to its unique pharmacological properties .
Brilanestrant undergoes various chemical reactions, primarily focusing on its interaction with the estrogen receptor. The key reactions include:
These reactions are critical in understanding both the efficacy and safety profiles of Brilanestrant in clinical settings.
Brilanestrant functions by acting as a selective antagonist of the estrogen receptor alpha. Upon binding, it induces structural changes within the receptor that facilitate its recognition by E3 ubiquitin ligases, leading to proteasomal degradation. This mechanism effectively reduces the levels of active estrogen receptors in cancer cells, thereby inhibiting tumor growth driven by estrogen signaling.
Clinical studies have demonstrated that Brilanestrant exhibits potent anti-tumor activity in preclinical models of breast cancer, although it faced challenges in achieving superior efficacy compared to fulvestrant in clinical trials .
Brilanestrant's physical properties include:
Chemical properties include:
Brilanestrant is primarily investigated for its application in treating advanced breast cancer, particularly in patients with estrogen receptor-positive tumors that exhibit resistance to other therapies. Its development represents a significant advancement in the treatment landscape for breast cancer, offering hope for improved outcomes through targeted degradation of the estrogen receptor.
Ongoing clinical trials continue to evaluate its efficacy in comparison with established treatments like fulvestrant, with some studies exploring its use in combination therapies alongside other agents such as CDK4/6 inhibitors .
Brilanestrant belongs to the carboxylic acid chemical class, characterized by a core structure featuring an indazole ring linked to a chloro-fluorophenyl group via a butenyl chain and a terminal acrylic acid moiety. Its molecular formula is C₂₆H₂₀ClFN₂O₂ (molar mass: 446.91 g/mol). The compound binds ERα with high affinity (IC₅₀ = 6.1 nM) and ERβ (IC₅₀ = 8.8 nM), acting as a full transcriptional antagonist without agonist activity. It induces ERα degradation at low concentrations (EC₅₀ = 0.7 nM) and reduces viability in ER+ MCF-7 breast cancer cells (IC₅₀ = 2.5 nM) [1] [9].
Key Structural Analogs:
Table 1: Structural Analogs of Brilanestrant
Compound | Key Structural Features | Pharmacological Role |
---|---|---|
Brilanestrant | Indazole ring, acrylic acid side chain | Dual SERM/SERD; orally bioavailable |
Etacstil (GW-5638) | Triphenylacrylic acid scaffold | First SERD to overcome tamoxifen resistance |
GW-7604 | 4-Hydroxy metabolite of etacstil | High-affinity ER antagonist |
Tamoxifen | Triphenylethylene core | First-generation SERM; partial ER agonist |
Development Timeline:
Table 2: Clinical Trial History of Brilanestrant
Trial Identifier | Phase | Population | Intervention | Status/Outcome |
---|---|---|---|---|
NCT01823835 | I/Ib | ER+ advanced breast cancer | GDC-0810 ± palbociclib | Terminated (sponsor decision); modest activity |
NCT02569801 | II | AI-resistant metastatic breast cancer | GDC-0810 vs. fulvestrant | Terminated (sponsor decision) |
NCT02621957 | I | Pharmacokinetics in healthy volunteers | GDC-0810 | Completed |
Rationale for Discontinuation:
In April 2017, Roche discontinued brilanestrant’s development despite reaching Phase II. Key reasons included:
Brilanestrant’s legacy lies in validating the acrylic acid scaffold for oral SERD development. Its discontinuation underscored the challenge of achieving robust ER degradation and antitumor activity in late-stage, treatment-resistant breast cancer [1] [5].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1